Estradiol disulfate

Estrogen Receptor Binding Affinity Prodrug

Estradiol disulfate (E2DS) is the only endogenous estrogen conjugate with dual sulfate motifs, conferring >50-fold lower ERα affinity than estradiol 3-sulfate and enabling selective KAT-II inhibition (IC50 26.3 µM vs. >2 mM for monosulfates). Its high aqueous solubility (dipotassium salt: >50 mg/mL) and distinct chromatographic profile make it essential for LC-MS/MS method development and STS activity assays. Choose E2DS for unambiguous results in KAT-II, GST, and estrogen metabolism studies, where generic estrogen conjugates fail.

Molecular Formula C18H22O8S2-2
Molecular Weight 430.5 g/mol
Cat. No. B10773685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol disulfate
Molecular FormulaC18H22O8S2-2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]
InChIInChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1
InChIKeyVPLAJGAMHNQZIY-ZBRFXRBCSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Disulfate: A Chemically Defined Endogenous Conjugate for Preclinical and Analytical Research


Estradiol disulfate (E2DS, estradiol 3,17β-disulfate, CAS 3233-70-3) is an endogenous estrogen conjugate, structurally characterized by sulfation at both the 3- and 17β-hydroxyl positions of the estradiol backbone [1]. Unlike the free parent hormone estradiol, E2DS is an inactive prodrug that requires desulfation to exert classical estrogenic effects [1]. Its unique disulfate motif confers markedly different physicochemical and biochemical properties compared to its monosulfated analogs (e.g., estradiol 3-sulfate and estradiol 17β-sulfate) and the parent unconjugated estradiol, establishing it as a distinct analytical and research tool [1].

Why Estradiol Disulfate Cannot Be Interchanged with Unconjugated Estradiol or Monosulfate Analogs


Estradiol disulfate exhibits a fundamentally distinct biological and physicochemical profile compared to its closest structural relatives, making generic substitution in analytical or experimental workflows invalid. Its two sulfate groups confer a >50-fold reduction in estrogen receptor alpha (ERα) binding affinity relative to estradiol 3-sulfate [1], and a profound shift in solubility from the near-insolubility of estradiol to >50 mg/mL for its dipotassium salt . Furthermore, its unique inhibition profile against enzymes like KAT-II (IC50 26.3 µM vs. >2 mM for estradiol and estradiol 3-sulfate) [2] and selective activity against glutathione S-transferases [3] highlight that E2DS is not a functional or biochemical equivalent of other estrogen conjugates, necessitating its specific procurement for targeted studies.

Quantitative Differentiation of Estradiol Disulfate: A Procurement-Focused Evidence Guide


Profoundly Attenuated ERα Binding Affinity: A >50-Fold Reduction vs. Estradiol 3-Sulfate

Estradiol disulfate exhibits a relative binding affinity (RBA) for the estrogen receptor alpha (ERα) that is 0.0004% of that of unconjugated estradiol [1]. In direct contrast, the monosulfated analog, estradiol 3-sulfate (E2S), has a significantly higher RBA for ERα, measured at 0.02% [2]. This difference is crucial for researchers requiring a conjugate with minimal direct estrogenic activity.

Estrogen Receptor Binding Affinity Prodrug Steroid Conjugate

Potent and Selective Inhibition of Kynurenine Aminotransferase-II (KAT-II) vs. Estradiol and Estradiol 3-Sulfate

Estradiol disulfate acts as a strong inhibitor of KAT-II, with a measured IC50 of 26.3 µM [1]. In the same assay system, the comparator compounds—estradiol, estradiol 3-sulfate, and estrone sulfate—exhibited much weaker inhibition, with IC50 values exceeding 2 mM [1]. This indicates a >76-fold increase in inhibitory potency for the disulfate.

Kynurenine Pathway KAT-II Inhibition Neurochemistry Schizophrenia Research

Selective Inhibition of Glutathione S-Transferase (GST) Isozymes

Among a panel of tested steroid sulfates at a concentration of 50 µM, estradiol-3,17-disulfate and estradiol-3-sulfate were identified as the most potent inhibitors of GST activity [1]. Notably, estradiol disulfate exhibited complete inhibition of GST isozymes A and C [1]. This contrasts with other tested compounds like pregnenolone sulfate and estradiol-17-sulfate, which showed lesser degrees of inhibition [1].

Glutathione S-Transferase Enzyme Inhibition Steroid Biochemistry Xenobiotic Metabolism

Enhanced Aqueous Solubility Compared to Unconjugated Estradiol

The dipotassium salt of estradiol disulfate demonstrates a high degree of aqueous solubility, with a reported value of 50 mg/mL in water, forming a clear, colorless solution . In contrast, the parent compound, estradiol, is considered practically insoluble in water . This represents a fundamental difference in handling and formulation.

Solubility Formulation Assay Development Physicochemical Properties

Validated Research and Analytical Applications of Estradiol Disulfate Based on Evidence of Differentiation


Internal Standard or Reference Material for Estrogen Conjugate Analysis by LC-MS/MS

The high aqueous solubility of estradiol disulfate's dipotassium salt (50 mg/mL) and its distinct chromatographic behavior as a disulfated conjugate make it an ideal candidate for use as an internal standard or reference material in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its use is particularly suited for method development, validation, and quality control applications related to estrogen conjugate quantification in biological matrices, including its role in ANDA (Abbreviated New Drug Application) submissions for drugs like Ethinyl Estradiol [1].

Chemical Probe for Studying the Kynurenine Pathway in Neuroscience

Based on its potent and selective inhibition of KAT-II (IC50 26.3 µM), which is >76-fold more potent than estradiol or estradiol 3-sulfate (IC50 > 2 mM) [2], estradiol disulfate serves as a validated chemical probe. Researchers investigating the link between estrogen signaling, the kynurenine pathway, and neuropsychiatric conditions such as schizophrenia should prioritize this compound to dissect the specific role of estrogen conjugates in modulating kynurenic acid levels, an effect not observable with the significantly weaker monosulfated analogs.

Biochemical Assays for Estrogen Prodrug and Steroid Sulfatase/Transferase Activity

The profoundly attenuated ERα binding affinity of estradiol disulfate (0.0004% RBA of estradiol) [3] makes it an ideal substrate for studying the activity of steroid sulfatases (STS) and sulfotransferases (SULTs). Its conversion from an inactive prodrug to the active hormone estradiol can be monitored without the background interference of direct receptor activation. In contrast, the 50-fold higher ERα affinity of estradiol 3-sulfate (0.02% RBA) [4] introduces higher basal activity, potentially confounding assays designed to measure enzymatic conversion.

Investigating the Role of GSTs in Steroid Metabolism and Drug Resistance

Given its demonstrated ability to selectively and potently inhibit specific GST isozymes (A and C) [5], estradiol disulfate is a key reagent for studies examining the intersection of steroid hormone metabolism and cellular detoxification pathways. Its unique inhibitory profile, which is not replicated by other estrogen sulfates, allows researchers to selectively probe the contribution of these enzymes to processes like hormone-dependent cancer progression or the development of chemoresistance, where other, non-selective inhibitors would provide ambiguous results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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